molecular formula C24H30Cl2N2O2 B6525311 4-[(4-benzylpiperazin-1-yl)methyl]-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride CAS No. 1215550-40-5

4-[(4-benzylpiperazin-1-yl)methyl]-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride

Cat. No. B6525311
CAS RN: 1215550-40-5
M. Wt: 449.4 g/mol
InChI Key: CKZGKUCJQDZKJF-UHFFFAOYSA-N
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Description

The compound “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride” is a white solid with the molecular formula C13H20Cl2N2O2 and a molecular weight of 307.22 . It is used in organic synthesis .


Synthesis Analysis

A similar compound, “4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one”, was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride” can be represented by the SMILES notation: CN1CCN(CC1)CC2=CC=C(C=C2)C(O)=O.Cl.Cl .


Physical And Chemical Properties Analysis

“4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride” is a white crystalline powder with a melting point of 305-307°C. It is soluble in water and slightly soluble in methanol when heated .

Mechanism of Action

While the mechanism of action for “4-[(4-benzylpiperazin-1-yl)methyl]-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride” is not available, benzylpiperazine, a related compound, is known to have euphoriant and stimulant properties .

Safety and Hazards

The compound “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride” is considered hazardous. It has been associated with respiratory system toxicity . Contact with skin and eyes should be avoided, and dust and aerosols should not be formed .

properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-5,7,8-trimethylchromen-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2.2ClH/c1-17-13-18(2)23-21(14-22(27)28-24(23)19(17)3)16-26-11-9-25(10-12-26)15-20-7-5-4-6-8-20;;/h4-8,13-14H,9-12,15-16H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZGKUCJQDZKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)CC4=CC=CC=C4)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride

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